Cas no 1270558-78-5 (4-fluoro-2-(piperidin-2-yl)phenol)

4-Fluoro-2-(piperidin-2-yl)phenol is a fluorinated phenolic compound featuring a piperidine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances its electron-withdrawing properties, potentially improving binding affinity in bioactive molecules. The piperidine ring contributes to conformational rigidity, which can be advantageous in designing selective receptor ligands or enzyme inhibitors. This compound is particularly useful in medicinal chemistry for the development of CNS-targeting drugs due to its structural similarity to pharmacophores found in neuromodulators. Its well-defined reactivity profile allows for further functionalization, enabling tailored modifications for specific applications. High purity grades are available to ensure reproducibility in research and industrial processes.
4-fluoro-2-(piperidin-2-yl)phenol structure
1270558-78-5 structure
商品名:4-fluoro-2-(piperidin-2-yl)phenol
CAS番号:1270558-78-5
MF:C11H14FNO
メガワット:195.23336648941
CID:5894971
PubChem ID:55270064

4-fluoro-2-(piperidin-2-yl)phenol 化学的及び物理的性質

名前と識別子

    • 4-fluoro-2-(piperidin-2-yl)phenol
    • AKOS006318751
    • EN300-1838028
    • 1270558-78-5
    • インチ: 1S/C11H14FNO/c12-8-4-5-11(14)9(7-8)10-3-1-2-6-13-10/h4-5,7,10,13-14H,1-3,6H2
    • InChIKey: WRZFRSCWYBXSCB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)C1CCCCN1)O

計算された属性

  • せいみつぶんしりょう: 195.105942232g/mol
  • どういたいしつりょう: 195.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

4-fluoro-2-(piperidin-2-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1838028-0.25g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
0.25g
$1038.0 2023-09-19
Enamine
EN300-1838028-5.0g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
5g
$4309.0 2023-06-02
Enamine
EN300-1838028-0.05g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
0.05g
$948.0 2023-09-19
Enamine
EN300-1838028-2.5g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
2.5g
$2211.0 2023-09-19
Enamine
EN300-1838028-0.1g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
0.1g
$993.0 2023-09-19
Enamine
EN300-1838028-10g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
10g
$4852.0 2023-09-19
Enamine
EN300-1838028-10.0g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
10g
$6390.0 2023-06-02
Enamine
EN300-1838028-0.5g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
0.5g
$1084.0 2023-09-19
Enamine
EN300-1838028-1.0g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
1g
$1485.0 2023-06-02
Enamine
EN300-1838028-1g
4-fluoro-2-(piperidin-2-yl)phenol
1270558-78-5
1g
$1129.0 2023-09-19

4-fluoro-2-(piperidin-2-yl)phenol 関連文献

4-fluoro-2-(piperidin-2-yl)phenolに関する追加情報

Introduction to 4-fluoro-2-(piperidin-2-yl)phenol (CAS No. 1270558-78-5)

4-fluoro-2-(piperidin-2-yl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1270558-78-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a fluoro substituent and a piperidin-2-yl moiety attached to a phenol backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of the fluorine atom, a well-known pharmacophore, enhances the compound's metabolic stability and binding affinity, making it a valuable scaffold for developing novel therapeutic agents.

The fluoro group at the para position relative to the hydroxyl group in the phenol ring contributes to the compound's lipophilicity and electronic properties, which are critical factors in drug design. Additionally, the piperidin-2-yl group introduces a nitrogen-rich heterocycle that can interact with biological targets through hydrogen bonding or ionic interactions. These structural features make 4-fluoro-2-(piperidin-2-yl)phenol a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of small molecules that modulate central nervous system (CNS) functions. The unique combination of a fluoro substituent and a piperidin-2-yl group in 4-fluoro-2-(piperidin-2-yl)phenol suggests potential activity in this domain. Preclinical studies have indicated that similar compounds may exhibit properties relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's. The ability of this molecule to cross the blood-brain barrier is particularly noteworthy, as it is essential for treating CNS disorders effectively.

The synthesis of 4-fluoro-2-(piperidin-2-yl)phenol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group typically employs fluorinating agents under inert atmospheres to ensure high selectivity and yield. Subsequent functionalization of the aromatic ring with the piperidin-2-yl moiety often involves nucleophilic substitution or coupling reactions, depending on the synthetic route chosen. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and minimize byproduct formation.

One of the key advantages of using 4-fluoro-2-(piperidin-2-yl)phenol in drug development is its versatility as a scaffold. By modifying its structure, chemists can generate libraries of derivatives with tailored biological activities. For instance, replacing the hydroxyl group with other functional groups can alter the compound's solubility, bioavailability, and target specificity. This flexibility makes it an attractive platform for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further optimization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 4-fluoro-2-(piperidin-2-yl)phenol with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes and receptors involved in metabolic pathways and signal transduction. These interactions may lead to therapeutic effects ranging from anti-inflammatory to neuroprotective properties. Additionally, quantum mechanical calculations have been used to understand the electronic structure of this molecule, providing insights into its reactivity and potential applications.

The pharmacokinetic profile of 4-fluoro-2-(piperidin-2-yl)phenol is another critical aspect that has been extensively studied. Preliminary data suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, making it suitable for systemic administration. However, further investigations are needed to assess its excretion pathways and potential interactions with cytochrome P450 enzymes. These studies are essential for ensuring safety and efficacy when translating preclinical findings into clinical trials.

In conclusion, 4-fluoro-2-(piperidin-2-yl)phenol (CAS No. 1270558-78-5) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a fluoro substituent and a piperidin-2-yl group makes it an attractive candidate for developing novel therapeutics targeting neurological disorders among others. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.

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